molecular formula C11H18O4 B012633 Diethyl cyclopentane-1,1-dicarboxylate CAS No. 4167-77-5

Diethyl cyclopentane-1,1-dicarboxylate

Cat. No.: B012633
CAS No.: 4167-77-5
M. Wt: 214.26 g/mol
InChI Key: NAKRHRXBVSLQAO-UHFFFAOYSA-N
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Description

Diethyl cyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C11H18O4. It is a diester derived from cyclopentane-1,1-dicarboxylic acid. This compound is used in various chemical syntheses and research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl cyclopentane-1,1-dicarboxylate can be synthesized through the esterification of cyclopentane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, thus shifting the equilibrium towards the formation of the ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Cyclopentane-1,1-dicarboxylic acid or its derivatives.

    Reduction: Cyclopentane-1,1-dimethanol or similar reduced compounds.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl cyclopentane-1,1-dicarboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds or as a precursor in the development of pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl cyclopentane-1,1-dicarboxylate exerts its effects depends on the specific reactions it undergoes. In esterification, the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    Diethyl cyclohexane-1,1-dicarboxylate: Similar structure but with a six-membered ring.

    Diethyl succinate: A diester with a linear four-carbon chain.

    Diethyl malonate: A diester with a three-carbon chain and two ester groups on the same carbon.

Uniqueness: Diethyl cyclopentane-1,1-dicarboxylate is unique due to its five-membered ring structure, which imparts different reactivity and steric properties compared to its six-membered or linear counterparts. This makes it particularly useful in synthesizing cyclic compounds and studying ring strain effects in organic chemistry.

Properties

IUPAC Name

diethyl cyclopentane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKRHRXBVSLQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194492
Record name Diethyl 1,1-cyclopentanedicarboxylate
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4167-77-5
Record name 1,1-Cyclopentanedicarboxylic acid, 1,1-diethyl ester
Source CAS Common Chemistry
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Record name Diethyl cyclopentane-1,1-dicarboxylate
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Record name 4167-77-5
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Record name Diethyl 1,1-cyclopentanedicarboxylate
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Record name Diethyl 1,1-cyclopentanedicarboxylate
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Record name DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diethyl cyclopentane-1,1-dicarboxylate
Diethyl cyclopentane-1,1-dicarboxylate
Diethyl cyclopentane-1,1-dicarboxylate
Diethyl cyclopentane-1,1-dicarboxylate
Diethyl cyclopentane-1,1-dicarboxylate
Diethyl cyclopentane-1,1-dicarboxylate

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